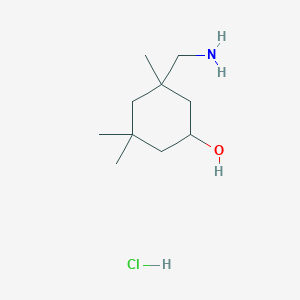
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a cyclohexanol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride typically involves the reaction of 3-cyano-3,5,5-trimethylcyclohexanone with hydroxylamine to form 3-cyano-3,5,5-trimethylcyclohexanone oxime. This intermediate is then hydrogenated in the presence of liquid ammonia and a hydrogenation catalyst under specific conditions (50°C to 120°C and 5 MPa to 15 MPa) to yield 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. This can lead to various biochemical effects, including inhibition or activation of enzymatic pathways .
類似化合物との比較
Similar Compounds
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids
Uniqueness
3-(Aminomethyl)-3,5,5-trimethylcyclohexanol hydrochloride is unique due to its specific cyclohexanol ring structure and the presence of the aminomethyl group. This combination provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable in specialized applications .
特性
分子式 |
C10H22ClNO |
|---|---|
分子量 |
207.74 g/mol |
IUPAC名 |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)4-8(12)5-10(3,6-9)7-11;/h8,12H,4-7,11H2,1-3H3;1H |
InChIキー |
BFYPTFNCBWHOTM-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)CN)O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


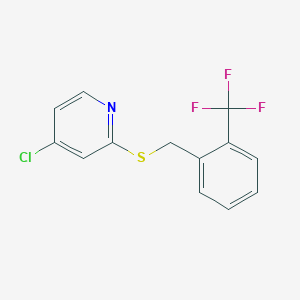
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
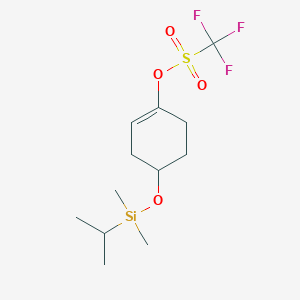
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)
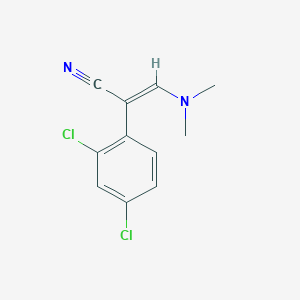
![N-[(1-Aminocycloheptyl)methyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088085.png)
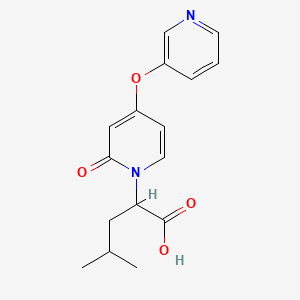
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
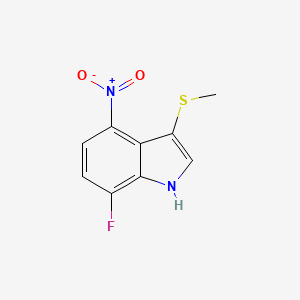
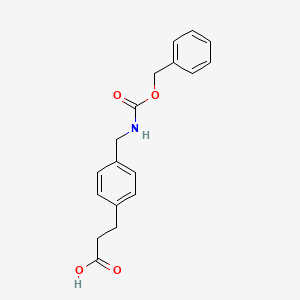
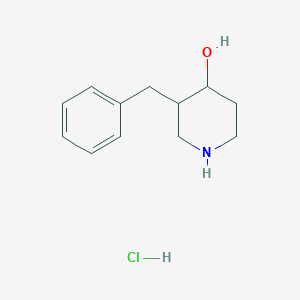
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
